molecular formula C20H27N B3056409 N-Phenyl-4-(2,4,4-trimethylpentyl)aniline CAS No. 71172-35-5

N-Phenyl-4-(2,4,4-trimethylpentyl)aniline

Cat. No.: B3056409
CAS No.: 71172-35-5
M. Wt: 281.4 g/mol
InChI Key: IKRMSWSIFIESRP-UHFFFAOYSA-N
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Description

N-Phenyl-4-(2,4,4-trimethylpentyl)aniline: is an organic compound with the molecular formula C20H27N. It is a derivative of aniline, where the phenyl group is substituted at the para position with a 2,4,4-trimethylpentyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-4-(2,4,4-trimethylpentyl)aniline typically involves the reaction of aniline with 4-(2,4,4-trimethylpentyl)benzene. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, under hydrogenation conditions. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction is optimized for temperature, pressure, and catalyst concentration to achieve maximum efficiency .

Chemical Reactions Analysis

Types of Reactions: N-Phenyl-4-(2,4,4-trimethylpentyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Phenyl-4-(2,4,4-trimethylpentyl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Phenyl-4-(2,4,4-trimethylpentyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage. Additionally, it can interact with cell membranes, altering their fluidity and permeability .

Comparison with Similar Compounds

  • N-Phenyl-4-(2,4,4-trimethylpentyl)benzamide
  • N-Phenyl-4-(2,4,4-trimethylpentyl)phenol
  • N-Phenyl-4-(2,4,4-trimethylpentyl)benzoic acid

Comparison: N-Phenyl-4-(2,4,4-trimethylpentyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits higher stability and reactivity in certain chemical reactions. Its unique structure also contributes to its diverse range of applications in various fields .

Properties

IUPAC Name

N-phenyl-4-(2,4,4-trimethylpentyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N/c1-16(15-20(2,3)4)14-17-10-12-19(13-11-17)21-18-8-6-5-7-9-18/h5-13,16,21H,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRMSWSIFIESRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)NC2=CC=CC=C2)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10887849
Record name Benzenamine, N-phenyl-4-(2,4,4-trimethylpentyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10887849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71172-35-5
Record name N-Phenyl-4-(2,4,4-trimethylpentyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71172-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, N-phenyl-4-(2,4,4-trimethylpentyl)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071172355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, N-phenyl-4-(2,4,4-trimethylpentyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, N-phenyl-4-(2,4,4-trimethylpentyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10887849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-phenyl-4-(2,4,4-trimethylpentyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.369
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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